1,2-Dilauroyl-sn-glycero-3-phosphocholine chemical properties
1,2-Dilauroyl-sn-glycero-3-phosphocholine chemical properties
An In-Depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)
Abstract
1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated, short-chain glycerophospholipid increasingly utilized in biophysical research, membrane protein studies, and advanced drug delivery systems. Its defining characteristic—two 12-carbon lauric acid chains—results in a low phase transition temperature, conferring a fluid, liquid-crystalline state at physiological and ambient temperatures.[1] This property allows for the formation of uniquely thin and permeable model membranes, making DLPC an invaluable tool for investigating lipid-protein interactions, membrane dynamics, and hydrophobic mismatch.[1][2][3] This guide provides a comprehensive overview of DLPC's core chemical properties, explores its behavior in self-assembled systems like bilayers and liposomes, details its critical applications, and provides field-proven experimental protocols for its use.
Introduction to a Versatile Phospholipid
DLPC, a member of the phosphatidylcholine (PC) family, is an amphiphilic molecule composed of a hydrophilic phosphocholine headgroup and two hydrophobic lauroyl tails attached to a glycerol backbone.[1] Unlike its more common long-chain counterparts such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), DLPC's relatively short 12-carbon acyl chains prevent tight packing.[1] This structural feature is directly responsible for its very low gel-to-liquid crystalline phase transition temperature (Tm), which is the primary driver for its selection in a variety of research applications.[1][4] It serves not only as a structural component in model systems but also as an active signaling molecule in various biological contexts, including the modulation of apoptosis and insulin sensitivity.[1][5]
Core Physicochemical Properties
The functional utility of DLPC is rooted in its distinct chemical and physical characteristics. These properties dictate its self-assembly behavior, its interaction with other molecules, and its suitability for specific applications. A summary of these core properties is presented below.
Table 1: Physicochemical Properties of DLPC
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₆₄NO₈P | [1] |
| Molecular Weight | 621.8 g/mol | [1][6] |
| Synonyms | 12:0 PC, PC(12:0/12:0) | |
| Appearance | White Powder | |
| Phase Transition Temp. (Tm) | -2 °C to -1 °C | [4][7] |
| Hydrophobic Bilayer Thickness | ~3.0 nm | [8] |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol); forms liposomes in aqueous buffers. | [9][10][11] |
| Storage Temperature | -20°C (as powder) |
Self-Assembly and Membrane Biophysics
DLPC's amphiphilic nature drives its spontaneous self-assembly into ordered structures in aqueous environments, most notably lipid bilayers, which can form vesicles known as liposomes.[1][12]
Formation of Thin, Fluid Bilayers
Due to its low phase transition temperature of approximately -1°C, DLPC bilayers are in a highly fluid, liquid-crystalline state under standard experimental conditions.[1][7] This fluidity, combined with the short acyl chains, results in membranes that are significantly thinner and more permeable than those formed from longer-chain lipids like DPPC.[8][12] This makes DLPC an ideal component for creating model membranes to study phenomena where bilayer thickness is a critical variable, such as the effect of hydrophobic mismatch on the function and conformation of transmembrane proteins.[1][3] Studies have demonstrated that in these thinner DLPC membranes, molecules like cholesterol do not integrate in the canonical upright position but instead reside more towards the bilayer's midplane.[1][3]
Caption: Self-assembly of amphiphilic DLPC into a lipid bilayer.
Applications in Research and Development
The unique properties of DLPC have led to its widespread adoption in several key areas of scientific research.
Model Membranes and Lipid-Protein Interactions
DLPC is frequently used to create artificial membranes to investigate the fundamental properties of biological membranes.[1][12] By mixing DLPC with longer-chain saturated lipids like DSPC, researchers can generate phase-separated bilayers containing both fluid and gel-phase domains.[8] This allows for the study of lipid raft formation, membrane heterogeneity, and the preferential partitioning of proteins into specific lipid environments.[7][8]
Membrane Protein Solubilization in Nanodiscs
For structural and functional studies, membrane proteins must be extracted from their native environment and solubilized. Nanodiscs—small patches of lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs)—provide a more native-like, detergent-free environment than traditional micelles.[9][13] DLPC is a common choice for nanodisc formation due to its stability and phase behavior, enabling the analysis of membrane proteins via techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR).[9]
Drug Delivery and Liposome Formulation
DLPC is an important component in the design of lipid-based nanoparticles (LNPs) and liposomes for drug delivery.[5][11][14][15][16][17] While its inherent leakiness can be a challenge for stable drug retention, this property can be leveraged to design "leaky" liposomes for controlled, passive drug release.[11] More commonly, it is mixed with other lipids (e.g., DPPC, cholesterol) to precisely modulate the fluidity, permeability, and phase transition temperature of the final liposomal carrier, thereby optimizing the drug release profile for a specific therapeutic application.[11]
Caption: Relationship between DLPC's structure, properties, and applications.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the preparation and characterization of DLPC-containing liposomes.
Protocol: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion
This is the most common and reliable method for producing uniformly sized liposomes.[10][11]
Materials:
-
1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Other lipids as required (e.g., cholesterol)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)[11]
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve DLPC and any other lipids in the desired molar ratio in chloroform in a round-bottom flask.[10][11]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the flask's inner wall.[11]
-
Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours to ensure all residual organic solvent is removed.[9][11]
-
Hydration: Add the desired aqueous buffer to the flask. Hydrate the film by rotating the flask at room temperature (which is well above DLPC's Tm) for approximately 1 hour. This process forms a milky suspension of multilamellar vesicles (MLVs).[10][11]
-
Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane. Load the MLV suspension into one of the syringes.[10]
-
Sizing: Pass the suspension from one syringe to the other through the membrane. Repeat this process for an odd number of passes (e.g., 21 times) to ensure homogeneity.[11] The resulting suspension of large unilamellar vesicles (LUVs) should be significantly more translucent.
Caption: Workflow for liposome preparation by thin-film hydration and extrusion.
Protocol: Basic Characterization of Liposomes
After preparation, it is critical to characterize the liposomes to ensure they meet the required specifications for the intended application.[18]
1. Size and Polydispersity Index (PDI) Analysis:
-
Procedure: Dilute a small aliquot of the liposome suspension in buffer. Place in the DLS instrument to measure the hydrodynamic radius and the PDI.
-
Interpretation: For drug delivery, a particle size of 50-200 nm is often desired.[18] A PDI value below 0.3 indicates a homogenous and monodisperse population, which is essential for reproducible results.[18]
2. Surface Charge Analysis:
-
Technique: Zeta Potential Measurement.[18]
-
Procedure: Use a DLS instrument equipped with a zeta potential electrode to measure the electrophoretic mobility of the liposomes.
-
Interpretation: The zeta potential indicates the surface charge, which influences the stability of the liposome suspension. Highly charged particles (positive or negative) will repel each other, preventing aggregation.
3. Encapsulation Efficiency (for drug-loaded liposomes):
-
Technique: Separation of free drug from encapsulated drug.
-
Procedure: Use size exclusion chromatography or dialysis to separate the large, drug-loaded liposomes from the smaller, unencapsulated drug molecules.[11] Quantify the amount of drug in the liposome fraction (e.g., by disrupting the liposomes with a detergent and using HPLC or UV-Vis spectroscopy).
-
Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of DLPC and formulations derived from it.
-
Powder Form: DLPC powder should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation.
-
Liposome Suspensions: Aqueous suspensions of DLPC liposomes should be stored at 4°C to reduce lipid mobility, which minimizes vesicle fusion and aggregation.[10] Storage in buffers with a pH between 6.5 and 7.4 helps maintain stability.[10] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure. For long-term storage, lyophilization with a suitable cryoprotectant can be considered.[10]
Conclusion
1,2-Dilauroyl-sn-glycero-3-phosphocholine is a foundational tool for researchers in membrane biophysics and drug delivery. Its short acyl chains confer a uniquely low phase transition temperature, resulting in thin, fluid, and permeable membranes at typical experimental temperatures. This allows for sophisticated studies of membrane protein dynamics, lipid domain formation, and the rational design of lipid nanoparticle systems. By understanding its core chemical properties and employing standardized protocols for its use, scientists can effectively leverage DLPC to advance our understanding of biological membranes and develop next-generation therapeutic carriers.
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